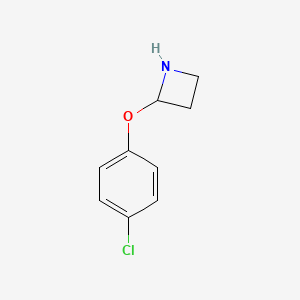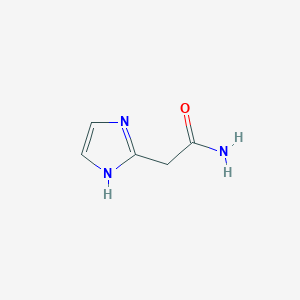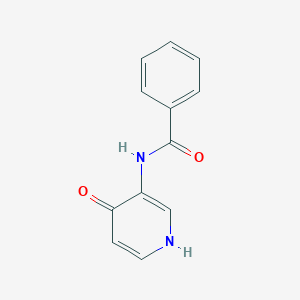
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides access to various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates. The reaction typically involves refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, Mo(CO)6, and various organic solvents such as xylene . The reaction conditions often involve refluxing and maintaining specific temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates and related compounds .
Scientific Research Applications
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of EZH2, a histone methyltransferase. By binding to EZH2, the compound inhibits its function, leading to changes in the methylation status of histone proteins and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Contains the fragment of 4-oxo-1,4-dihydropyridine-3-carboxylic acid.
Levofloxacin: Another compound with a similar pyridine fragment.
Dolutegravir: Contains the fragment of 4-oxo-1,4-dihydropyridine-3-carboxamide.
Uniqueness
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is unique due to its specific structure and the presence of both the pyridine and benzamide groups. This combination allows it to exhibit distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
104621-57-0 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(4-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-7-13-8-10(11)14-12(16)9-4-2-1-3-5-9/h1-8H,(H,13,15)(H,14,16) |
InChI Key |
KEUMNDPVSLYLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CNC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



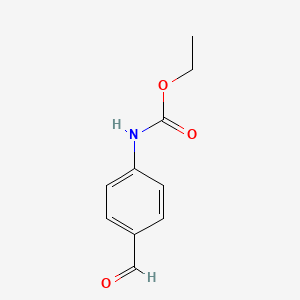
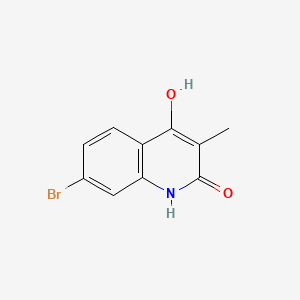
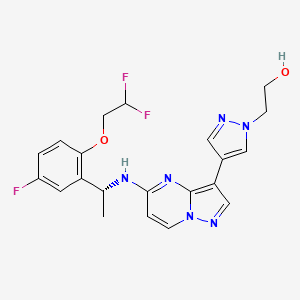
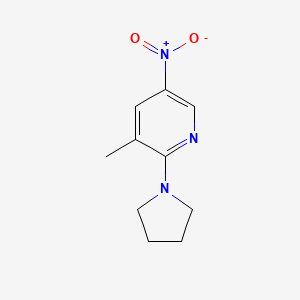
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
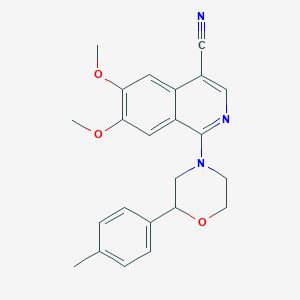
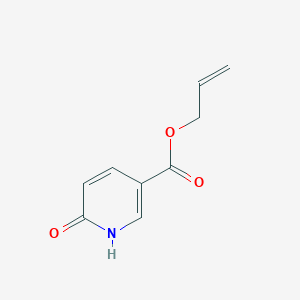
methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
